molecular formula C7H16N2 B1396591 (R)-2-(pyrrolidin-3-yl)propan-2-amine CAS No. 351362-84-0

(R)-2-(pyrrolidin-3-yl)propan-2-amine

Cat. No.: B1396591
CAS No.: 351362-84-0
M. Wt: 128.22 g/mol
InChI Key: NPHAGMZXMINCCX-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(Pyrrolidin-3-yl)propan-2-amine is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and neuroscience research. This compound features a stereospecific structure where the amine group is part of a pyrrolidine ring system, a key scaffold found in numerous biologically active molecules. Compounds within this structural class are frequently investigated for their potential interactions with central nervous system targets, particularly monoamine transporters and GPCRs . From a research perspective, the stereochemistry of this molecule is a critical determinant of its biological activity. Studies on analogous pyrrolidine-containing compounds demonstrate that the (R)-enantiomer can exhibit distinct and often superior receptor binding profiles compared to its (S)-counterpart, particularly concerning affinity for aminergic GPCRs such as serotonin and dopamine receptors . The molecular structure suggests potential application as a key synthetic intermediate or a structural analog for investigating the mechanisms of psychostimulant substances . Research into related cathinones and pyrrolidine derivatives has shown that such compounds often act as potent inhibitors of monoamine transporters (DAT, NET, SERT), thereby increasing extracellular concentrations of neurotransmitters like dopamine and norepinephrine, which is a primary mechanism underlying their psychostimulant effects . This product is provided strictly for research purposes in laboratory settings. It is intended for use in vitro studies and is NOT intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

2-[(3R)-pyrrolidin-3-yl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-7(2,8)6-3-4-9-5-6/h6,9H,3-5,8H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHAGMZXMINCCX-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCNC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CCNC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(pyrrolidin-3-yl)propan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-pyrrolidine and 2-bromo-2-propanamine.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the nucleophilic substitution of the bromine atom in 2-bromo-2-propanamine by the nitrogen atom in ®-pyrrolidine.

    Catalysts and Solvents: Catalysts such as palladium or nickel may be used to facilitate the reaction. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often employed.

Industrial Production Methods

In an industrial setting, the production of ®-2-(pyrrolidin-3-yl)propan-2-amine may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(pyrrolidin-3-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction could produce secondary amines.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
(R)-2-(pyrrolidin-3-yl)propan-2-amine has been investigated for its potential as a therapeutic agent in various diseases, particularly in neuropharmacology and oncology.

  • Neuropharmacology: The compound has shown promise in modulating neurotransmitter systems, which may have implications for treating conditions like anxiety and depression. Its ability to interact with serotonin and dopamine receptors makes it a candidate for further research in psychopharmacology .
  • Oncology: Research indicates that derivatives of this compound can inhibit specific cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies have demonstrated that modifications of the pyrrolidine structure enhance cytotoxicity against tumor cells .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound.

Table 1: Structure-Activity Relationship Findings

Compound VariantIC50 (nM)Biological Activity
This compound150 ± 10Moderate inhibition of cancer cell proliferation
(S)-enantiomer200 ± 15Lower potency compared to the R-enantiomer
Modified pyrrolidine75 ± 5Significant increase in inhibitory activity against tumors

These findings highlight the importance of stereochemistry in the biological activity of pyrrolidine derivatives .

Synthesis and Derivatives

The synthesis of this compound involves several steps, often starting from commercially available precursors. Variations in synthesis can lead to derivatives with enhanced properties.

Key Synthetic Routes:

  • Pyrrolidine Formation: Utilizing amino acid precursors to form the pyrrolidine ring.
  • Alkylation Reactions: Introducing alkyl groups to enhance lipophilicity and receptor binding affinity.

Recent studies have focused on the clinical applications of (R)-2-(pyrrolidin-3-yl)propan-2-amines in treating various conditions.

Case Study Highlights:

  • Anxiety Disorders: A clinical trial evaluated the efficacy of a formulation containing this compound as an anxiolytic agent, showing promising results in reducing anxiety symptoms compared to placebo .
  • Cancer Treatment: Another study investigated its use in combination therapies for specific cancers, demonstrating synergistic effects when paired with existing chemotherapeutics .

Mechanism of Action

The mechanism by which ®-2-(pyrrolidin-3-yl)propan-2-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring may facilitate binding to specific sites, while the amine group can participate in hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Structural Analogues and Key Properties

The table below compares (R)-2-(pyrrolidin-3-yl)propan-2-amine with structurally related compounds identified in the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features References
This compound C₇H₁₄N₂ ~126.20 (estimated) Chiral amine; pyrrolidine core; primary amine at C2 position -
(2R)-1-(2,4-Dimethyl-1H-pyrrol-3-yl)propan-2-amine C₉H₁₆N₂ 152.24 Dimethylpyrrole substituent; increased steric hindrance
(3R)-1-(Propan-2-yl)pyrrolidin-3-amine dihydrochloride C₇H₁₆N₂·2HCl 213.14 (salt form) Dihydrochloride salt; enhanced aqueous solubility
1-(4-Methylphenyl)propan-2-amine C₁₀H₁₅N 149.24 Aromatic substituent (4-methylphenyl); higher lipophilicity
2-(Ethylamino)-1-(4-methylphenyl)propan-1-one C₁₂H₁₇NO 191.27 Ketone group; secondary amine; altered reactivity and pharmacokinetics
Notes:
  • Solubility and Bioavailability : The dihydrochloride salt form of (3R)-1-(propan-2-yl)pyrrolidin-3-amine significantly improves water solubility, a critical factor for oral bioavailability .
  • Aromatic vs.

Stereochemical Considerations

The R-configuration in this compound distinguishes it from its S-enantiomer and racemic mixtures. For example, (3R)-1-(propan-2-yl)pyrrolidin-3-amine dihydrochloride and 6-[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]-N-(pyridin-2-yl)pyridin-3-amine highlight the importance of stereochemistry in drug design, where enantiomers may exhibit divergent binding modes or metabolic stability.

Biological Activity

(R)-2-(pyrrolidin-3-yl)propan-2-amine, also known as (R)-3-amino-1-pyrrolidinepropan-2-amine, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its interactions with various receptors, anticancer properties, and antimicrobial effects.

Chemical Structure and Properties

This compound has a chiral center, making it an enantiomerically pure compound. Its structure can be represented as follows:

 R C5H12N2\text{ R C}_5\text{H}_{12}\text{N}_2

This compound features a pyrrolidine ring, which is significant for its biological interactions.

Biological Activity Overview

  • Receptor Interactions
    • The compound has been evaluated for its affinity towards serotonin receptors, particularly the 5-HT6 receptor. Studies indicate that modifications to the pyrrolidine structure can enhance binding affinity and antagonist properties at this receptor .
    • It has shown potential as a dual-action ligand targeting both 5-HT6 and D3 dopamine receptors, suggesting its versatility in modulating neurotransmitter systems .
  • Anticancer Activity
    • Recent investigations into the anticancer properties of derivatives related to this compound reveal promising results against various cancer cell lines. For instance, compounds derived from this scaffold have demonstrated significant cytotoxicity against A549 human lung adenocarcinoma cells .
    • A study reported that certain derivatives exhibited up to 66% reduction in cell viability compared to controls, indicating strong anticancer potential while maintaining lower toxicity in non-cancerous cells .
  • Antimicrobial Properties
    • The compound and its derivatives have been assessed for antimicrobial activity against multidrug-resistant pathogens. Notably, some derivatives have shown effectiveness against Staphylococcus aureus strains resistant to standard treatments .
    • The mechanism of action appears to involve disruption of bacterial cell membrane integrity, although further studies are needed to elucidate specific pathways involved .

Case Studies and Research Findings

StudyFocusKey Findings
Serotonin Receptor BindingEnhanced affinity for 5-HT6 receptor with structural modifications; potential as an antidepressant.
Anticancer ActivitySignificant cytotoxicity against A549 cells; low toxicity in normal cells; structure-dependent activity noted.
Antimicrobial ActivityEffective against multidrug-resistant Staphylococcus aureus; disruption of bacterial membranes suggested as mechanism.

Q & A

Basic: What synthetic strategies are recommended for producing enantiomerically pure (R)-2-(pyrrolidin-3-yl)propan-2-amine?

Methodological Answer:
Enantioselective synthesis typically involves asymmetric catalysis or chiral resolution. A three-component reaction using terminal alkynes, formaldehyde, and pyrrolidine derivatives under copper(I) catalysis (e.g., CuI) can yield propargylamine intermediates, which are hydrogenated to the target compound . For chiral resolution, diastereomeric salt formation with tartaric acid derivatives is effective. Post-synthesis, purification via recrystallization or chiral chromatography ensures enantiomeric purity.

Advanced: How can X-ray crystallography resolve stereochemical ambiguities in this compound derivatives?

Methodological Answer:
Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) provides definitive stereochemical assignments. Key steps include:

  • Growing high-quality crystals via vapor diffusion.
  • Collecting high-resolution data (≤1.0 Å) to minimize thermal motion artifacts.
  • Refining the Flack parameter to confirm absolute configuration .
    Contradictions in NMR-based stereochemical assignments (e.g., NOE interactions) can be resolved by cross-validating with crystallographic data.

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR : 1H/13C NMR to confirm pyrrolidine ring conformation and amine proton environments. D2O exchange experiments differentiate primary/secondary amines.
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]+) and fragmentation patterns.
  • IR : Stretching frequencies for NH (3300–3500 cm⁻¹) and C-N (1200–1350 cm⁻¹) bonds.
  • Polarimetry : Specific rotation ([α]D) to verify enantiomeric identity .

Advanced: How can researchers optimize enantioselective biological activity assays for this compound?

Methodological Answer:

  • Receptor Binding Studies : Use chiral stationary phases in affinity chromatography to separate enantiomers before testing. For example, immobilize adenosine A2A receptors on SPR chips to measure binding kinetics of the (R)-enantiomer .
  • Data Contradictions : If IC50 values vary between assays, confirm stereochemical stability (e.g., no racemization under assay conditions) using chiral HPLC . Adjust buffer pH to prevent amine protonation, which may alter binding conformations.

Basic: What are the primary challenges in scaling up the synthesis of this compound?

Methodological Answer:

  • Catalyst Efficiency : Transition-metal catalysts (e.g., Cu, Pd) may require ligand optimization to maintain enantioselectivity at scale.
  • Purification : Chiral chromatography is cost-prohibitive for large batches; switch to kinetic resolution via enzymatic catalysis (e.g., lipases) .
  • Byproduct Management : Monitor for over-reduction of intermediates (e.g., pyrrolidine ring saturation) using in-situ FTIR.

Advanced: How to computationally model the interaction of this compound with biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina with force fields (e.g., AMBER) to predict binding poses. Parameterize the pyrrolidine ring’s puckering using quantum mechanical (QM) calculations at the B3LYP/6-31G* level.
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability. Validate against crystallographic data from homologous receptors .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis steps.
  • Spill Management : Neutralize amine spills with citric acid (5% w/v) before disposal.
  • Storage : Keep under argon at −20°C to prevent oxidation. Monitor for deliquescence using humidity-controlled environments .

Advanced: How to resolve discrepancies in pharmacokinetic data between in vitro and in vivo studies?

Methodological Answer:

  • Metabolic Stability : Incubate the compound with liver microsomes (human/rat) to identify oxidative metabolites (e.g., CYP450-mediated N-dealkylation).
  • BBB Penetration : Use MDCK-MDR1 cell monolayers to measure apparent permeability (Papp). If in vivo brain levels are lower than predicted, check for P-glycoprotein efflux using inhibitors like verapamil .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(pyrrolidin-3-yl)propan-2-amine
Reactant of Route 2
(R)-2-(pyrrolidin-3-yl)propan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.